O-(3-Bromo-4-fluorobenzyl)hydroxylamine
Description
O-(3-Bromo-4-fluorobenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with bromine at the 3-position and fluorine at the 4-position. This compound is structurally analogous to other O-substituted hydroxylamines reported in the literature, which are primarily utilized as synthetic intermediates or derivatizing agents in analytical chemistry.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
O-[(3-bromo-4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3H,4,10H2 |
InChI Key |
CZJOIKNKZUJZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-(3-Bromo-4-fluorobenzyl)hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
O-(3-Bromo-4-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
O-(3-Bromo-4-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-(3-Bromo-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Substituent Effects: The target compound’s Br and F substituents create moderate electron-withdrawing effects, enhancing electrophilicity compared to methoxy derivatives (e.g., 4h) but less than PFBHA’s five fluorines. This positions its reactivity between methoxy and perfluoro analogs.
- Steric Considerations: The 3-Br/4-F substitution pattern introduces less steric hindrance compared to bulkier groups like morpholinoethyl (e.g., VIIIj in ) but more than simple methoxy derivatives.
Stability and Reactivity
Spectroscopic Data Comparison
- 1H-NMR Shifts:
- MS-ESI: Molecular ion peaks (e.g., 233 for 4a ) align with calculated weights, suggesting similar reliability for the target compound.
Biological Activity
O-(3-Bromo-4-fluorobenzyl)hydroxylamine is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxylamine functional group attached to a benzyl moiety that is further substituted with bromine and fluorine atoms. The molecular formula can be represented as . The presence of halogen substituents enhances the compound's reactivity and specificity in biological interactions.
The biological activity of hydroxylamines, including this compound, often involves their ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to:
- Enzyme Inhibition : Hydroxylamines can act as mechanism-based inhibitors for various enzymes by modifying active site residues.
- Protein Interaction : The halogen atoms can facilitate interactions through halogen bonding, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 25 | Disruption of mitochondrial function |
Case Studies
- Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. The inhibition was attributed to covalent modification at the active site, leading to reduced enzymatic activity and subsequent effects on immune modulation.
- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapies, suggesting potential applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
